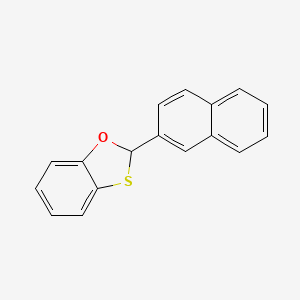
1,3-Benzoxathiole, 2-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole, 2-(2-naphthalenyl)- is an organic compound with the molecular formula C₁₇H₁₂OS. This compound is characterized by the presence of a benzoxathiole ring fused with a naphthalene moiety.
Métodos De Preparación
The synthesis of 1,3-Benzoxathiole, 2-(2-naphthalenyl)- typically involves the reaction of 2-naphthol with 2-chlorobenzothiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1,3-Benzoxathiole, 2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1,3-Benzoxathiole, 2-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,3-Benzoxathiole, 2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1,3-Benzoxathiole, 2-(2-naphthalenyl)- can be compared with other similar compounds such as:
1,3-Benzoxathiole, 2-phenyl-: This compound has a phenyl group instead of a naphthalenyl group, leading to different chemical and biological properties.
1,3-Benzoxathiole, 2-(4-methylphenyl)-: The presence of a methyl group on the phenyl ring can influence the reactivity and applications of the compound.
1,3-Benzoxathiole, 2-(2-pyridyl)-:
Propiedades
Número CAS |
55148-87-3 |
|---|---|
Fórmula molecular |
C17H12OS |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-1,3-benzoxathiole |
InChI |
InChI=1S/C17H12OS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11,17H |
Clave InChI |
JUMYOORWAWGOQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3OC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)


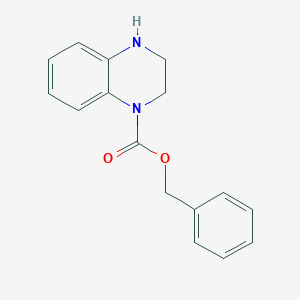
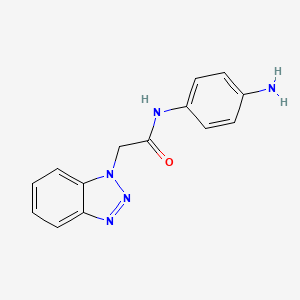
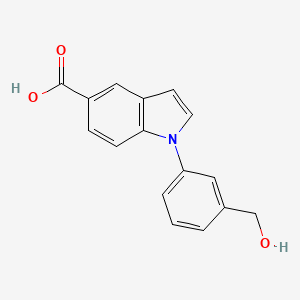
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
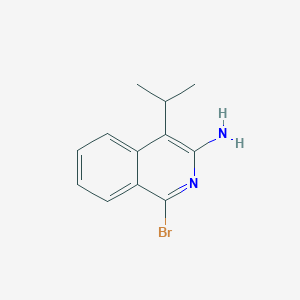
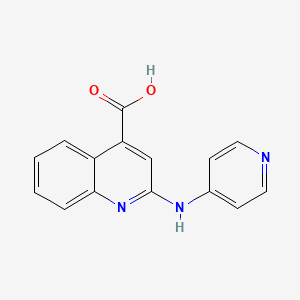
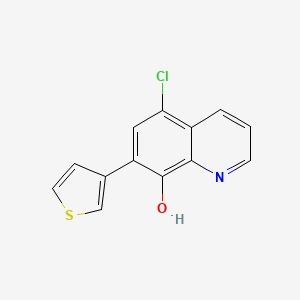
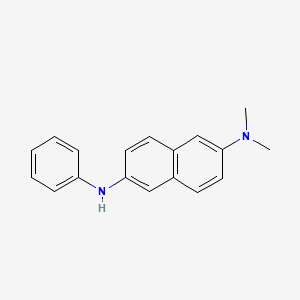

![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
